![molecular formula C9H15N3O3S B2535790 Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate CAS No. 2413883-35-7](/img/structure/B2535790.png)

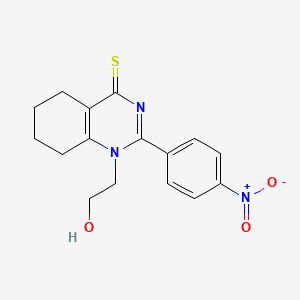

Tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group, which is a functional group derived from carbamic acid . They are often used as protecting groups in organic synthesis due to their stability and ease of removal .

Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate would consist of a carbamate group (O=C(O)N) attached to a tert-butyl group (C(CH3)3). The exact structure would depend on the other substituents present in the molecule .Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of reactions, including hydrolysis to give the corresponding amines . They can also participate in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

Tert-butyl carbamates are typically solids at room temperature . Their exact physical and chemical properties (such as melting point, solubility, etc.) would depend on the specific structure of the compound .Scientific Research Applications

Synthesis and Structure

Synthesis of Tert-butyl Derivatives

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the synthesis of biologically active compounds, demonstrates the versatility of tert-butyl carbamate derivatives in chemical synthesis. This compound, synthesized from commercially available materials, underlines the role of tert-butyl derivatives in the preparation of complex molecules (Bingbing Zhao et al., 2017).

Structural Analysis

Studies on carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, have revealed insights into the molecular interactions and hydrogen bonding patterns that influence the structure and stability of these compounds. X-ray diffraction studies offer detailed views of their crystalline structures, enhancing understanding of their chemical behavior (U. Das et al., 2016).

Applications Beyond Drug Use

Pest Control

Tert-butyl N,N'-diacylhydrazines, incorporating 1,2,3-thiadiazole, exhibit insecticidal activity, showcasing the application of tert-butyl derivatives in developing environmentally benign pest regulators. These compounds provide an example of how tert-butyl carbamates can be utilized in agriculture to control pests without resorting to traditional, more harmful pesticides (Huan Wang et al., 2011).

Material Science

The development of luminescent materials based on donor-acceptor-donor compounds, where tert-butyl groups are used to modify the electron-donating properties of carbazole units, illustrates the role of tert-butyl derivatives in creating advanced materials with potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These materials' tunable photophysical properties highlight the importance of tert-butyl carbamate derivatives in the field of material science (Renata Rybakiewicz et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3S/c1-9(2,3)15-8(14)10-4-6-11-12-7(5-13)16-6/h13H,4-5H2,1-3H3,(H,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZIZDGSUZNFPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=C(S1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[[4-(Furan-2-yl)thiophen-2-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate](/img/structure/B2535712.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535714.png)

![1,4,6,7-Tetrahydropyrano[4,3-C]pyrazole](/img/structure/B2535717.png)

![2-(4-oxoquinazolin-3(4H)-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2535722.png)

![2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2535725.png)

![2-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2535727.png)